
2-Chloro-4,6-dimorpholino-1,3,5-triazine
Übersicht
Beschreibung
CL-97020, auch bekannt als Hexanitrohexaazaisowurtzitane, ist ein polycyclisches Nitroamin-Sprengstoff. Es ist eines der leistungsstärksten energiereichen Materialien, die heute verfügbar sind. Diese Verbindung ist bekannt für ihre hohe Dichte und ihre überragenden Detonationseigenschaften, was sie zu einem wertvollen Bestandteil in verschiedenen militärischen und industriellen Anwendungen macht .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that triazine derivatives are often used as starting materials for drugs .
Mode of Action
The mode of action of 2-Chloro-4,6-dimorpholino-1,3,5-triazine involves the formation of carboxylic acid derivatives. First, the carboxylic acid reacts with the compound to form an active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .
Biochemical Pathways
The formation of carboxylic acid derivatives suggests that it may be involved in pathways related to esterification and nucleophilic substitution .
Pharmacokinetics
The compound is known to be a white to yellow solid at room temperature, suggesting that its physical properties may influence its bioavailability .
Result of Action
The formation of highly reactive esters suggests that it may facilitate the formation of covalent bonds between molecules, potentially influencing cellular processes .
Action Environment
Given its solid state at room temperature, factors such as temperature and humidity may potentially affect its stability and reactivity .
Biochemische Analyse
Biochemical Properties
2-Chloro-4,6-dimorpholino-1,3,5-triazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with various biomolecules, including proteins and enzymes, by forming covalent bonds with nucleophilic groups. This interaction can lead to the inhibition of enzyme activity, which is crucial in regulating biochemical pathways. For example, this compound has been shown to inhibit the activity of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases, which are essential in cell signaling and metabolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of PI3K and mTOR kinases by this compound can lead to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound can affect the expression of genes involved in cell cycle regulation and metabolic pathways, thereby altering cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as PI3K and mTOR kinases, through covalent interactions with nucleophilic groups. This binding inhibits the enzymatic activity, leading to downstream effects on cell signaling pathways and gene expression . The inhibition of these kinases can result in the suppression of cell growth and proliferation, making this compound a potential therapeutic agent for cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable at room temperature, but its activity can decrease over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular functions. Degradation products may also form over time, potentially altering the compound’s efficacy and safety.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating that there is a specific dosage range within which this compound is both effective and safe for use in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or lose biological activity . The effects on metabolic flux and metabolite levels depend on the specific pathways and enzymes involved in the metabolism of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of this compound can influence its activity and efficacy in different tissues.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it can interact with target enzymes and proteins. The localization of this compound can affect its ability to modulate cellular processes and exert its biochemical effects.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von Hexanitrohexaazaisowurtzitane umfasst mehrere SchritteDieser Zwischenstoff wird dann debenzyliert, um Hexaazaisowurtzitane zu bilden, das anschließend nitriert wird, um Hexanitrohexaazaisowurtzitane zu erzeugen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Hexanitrohexaazaisowurtzitane konzentriert sich auf die Optimierung von Ausbeute, Reinheit und Umweltfreundlichkeit. Der Prozess beinhaltet eine sorgfältige Kontrolle der Reaktionsbedingungen, einschließlich Temperatur, Druck und der Verwendung spezifischer Katalysatoren, um eine hohe Effizienz und minimale Nebenprodukte zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Hexanitrohexaazaisowurtzitane durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen starke Säuren und Basen, Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktionen finden in der Regel unter kontrollierten Temperatur- und Druckbedingungen statt, um Sicherheit und Effizienz zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Hexanitrohexaazaisowurtzitane verschiedene Stickstoffoxide erzeugen, während die Reduktion Amine und andere stickstoffhaltige Verbindungen ergeben kann .
Wissenschaftliche Forschungsanwendungen
Hexanitrohexaazaisowurtzitane hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als energiereiches Material bei der Synthese anderer Verbindungen verwendet.
Biologie: Wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, insbesondere im Zusammenhang mit seinen explosiven Eigenschaften.
Medizin: Wird auf seinen potenziellen Einsatz in gezielten Medikamenten-Abgabesystemen untersucht, da es einen hohen Energiegehalt aufweist.
Industrie: Wird bei der Herstellung von Sprengstoffen, Treibstoffen und Pyrotechnik verwendet
Wirkmechanismus
Der Wirkmechanismus von Hexanitrohexaazaisowurtzitane beinhaltet die rasche Freisetzung von Energie bei der Zersetzung. Dieser Prozess wird durch die Brechung von Stickstoff-Stickstoff-Bindungen innerhalb des Moleküls initiiert, was zur Bildung von hochreaktiven Zwischenprodukten führt. Diese Zwischenprodukte zersetzen sich weiter und erzeugen eine große Menge an Gas und Wärme, was zu einer explosiven Reaktion führt .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Cyclotrimethylentri-nitramin (RDX): Ein weiteres leistungsstarkes energiereiches Material mit ähnlichen Anwendungen.
Cyclotetramethylentetranitramin (HMX): Bekannt für seine hohe Stabilität und seinen Energiegehalt.
Trinitrotoluol (TNT): Ein weit verbreiteter Sprengstoff mit einem niedrigeren Energiegehalt im Vergleich zu Hexanitrohexaazaisowurtzitane
Einzigartigkeit
Hexanitrohexaazaisowurtzitane zeichnet sich durch seine überragenden Detonationseigenschaften und seine höhere Dichte im Vergleich zu anderen energiereichen Materialien aus. Seine einzigartige Käfigstruktur ermöglicht eine effizientere Freisetzung von Energie, was es zur bevorzugten Wahl für Anwendungen macht, die eine hohe Leistung erfordern .
Eigenschaften
IUPAC Name |
4-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O2/c12-9-13-10(16-1-5-18-6-2-16)15-11(14-9)17-3-7-19-8-4-17/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCCBNGHFYBVOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)Cl)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00279734 | |
| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-22-0 | |
| Record name | 7597-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7597-22-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13893 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-4,6-bis(morpholin-4-yl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00279734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Q1: What is the significance of the molecular structure of 2-Chloro-4,6-dimorpholino-1,3,5-triazine?
A1: The abstract highlights that the molecule of this compound possesses an approximate mirror plane and both of its morpholine rings adopt chair conformations []. This structural information is crucial for understanding the compound's potential interactions with other molecules, its physical and chemical properties, and could serve as a starting point for further research into its potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)



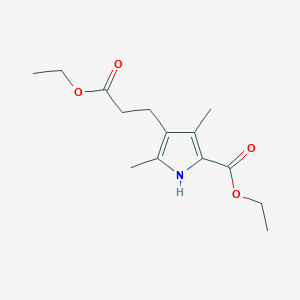
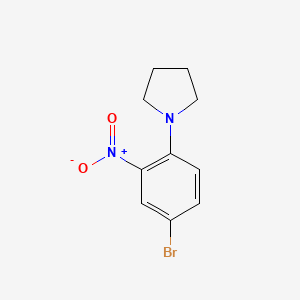
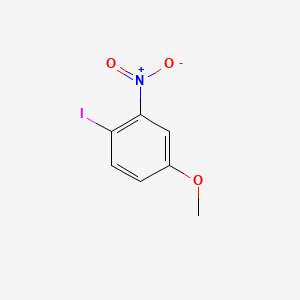


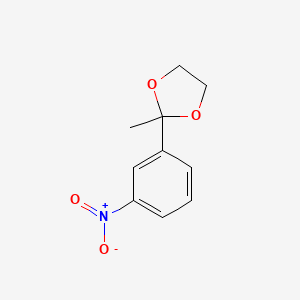
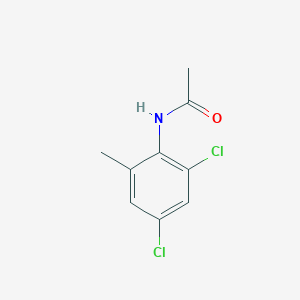

![Diethyl 2,5-dioxobicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B1296071.png)
